Enhanced Lipophilicity (XLogP3-AA = 4.9) Compared to the Broad-Spectrum Kinase Probe PP2
The target compound exhibits a computed XLogP3-AA of 4.9, which is a full log unit higher than that of the well-known Src-family kinase inhibitor PP2 (XLogP3-AA ≈ 3.8) [1][2]. This significant increase in lipophilicity, driven by the 1-(3,5-dimethylphenyl) and N-benzyl substituents, fundamentally alters its drug-likeness and pharmacokinetic profile. According to PubChem calculations, the compound has zero hydrogen bond donors (HBD) and four hydrogen bond acceptors (HBA), compared to PP2 which has one HBD and five HBA, indicating a lower topological polar surface area (TPSA) and enhanced membrane permeability potential for the target compound [1]. This difference is critical for applications requiring passive diffusion across lipid bilayers, such as targeting intracellular CNS proteins.
| Evidence Dimension | Computed XLogP3-AA (Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.9; HBD Count = 0; HBA Count = 4 [1] |
| Comparator Or Baseline | PP2 (CAS 172889-27-9): XLogP3-AA = ~3.8; HBD Count = 1; HBA Count = 5 [2] |
| Quantified Difference | ΔXLogP3-AA ≈ +1.1 log units (target compound more lipophilic); ΔHBD = -1 |
| Conditions | Computed by XLogP3 3.0 (PubChem) and Cactvs 3.4.8.24. PP2 values from PubChem CID 4878. |
Why This Matters
The higher lipophilicity and absence of hydrogen bond donors suggest superior passive membrane permeability, which is a key selection criterion when designing tool compounds intended for intracellular CNS targets, provided target engagement is confirmed.
- [1] PubChem. (2026). Compound Summary for CID 17017640. National Library of Medicine. View Source
- [2] PubChem. (2026). Compound Summary for CID 4878, PP2. National Library of Medicine. View Source
